2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazole ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring can lead to a dihydrotriazole derivative.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Shares the triazole and methoxyphenyl moieties but lacks the thiazole ring.
4-methylthiazole-5-carboxylic acid: Contains the thiazole ring but lacks the triazole and methoxyphenyl groups.
Uniqueness
The uniqueness of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide lies in its combined structure of triazole, thiazole, and methoxyphenyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide is a complex organic molecule that combines triazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide |
Molecular Formula | C21H27N5O3S |
Molecular Weight | 421.54 g/mol |
CAS Number | 1207050-03-0 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The triazole and thiazole rings are known to exhibit significant pharmacological properties.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole structures often demonstrate anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Studies have shown that similar compounds can increase p53 expression and activate caspase pathways leading to programmed cell death .
- Case Studies : In vitro studies have demonstrated that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. These studies suggest that the compound may possess similar efficacy .
Antimicrobial Properties
The presence of the thiazole moiety often correlates with antimicrobial activity. Compounds similar to this one have shown effectiveness against a range of pathogens:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit ergosterol synthesis in fungal cell membranes, thereby exerting fungicidal effects .
- Bacterial Inhibition : Some studies have reported that triazole derivatives can inhibit bacterial growth by targeting bacterial enzymes essential for survival .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s, which are crucial in various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune responses, potentially modulating cytokine release .
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit DNA synthesis, leading to cytotoxic effects in rapidly dividing cells .
Summary of Biological Activities
Case Study Example
A notable study investigated the cytotoxic effects of similar triazole compounds on human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to established chemotherapeutics like doxorubicin.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-5-6-7-12-21-19(26)18-13(2)22-20(28-18)17-14(3)25(24-23-17)15-8-10-16(27-4)11-9-15/h8-11H,5-7,12H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZWFFZRKADHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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